molecular formula C25H26F3N3O5S B2547211 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 878059-70-2

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2547211
CAS No.: 878059-70-2
M. Wt: 537.55
InChI Key: PWUDOENMOFLMDB-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C25H26F3N3O5S and its molecular weight is 537.55. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that includes an indole core, a sulfonyl group, and an azepane ring, which are critical for its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C31H36N4O5SC_{31}H_{36}N_{4}O_{5}S, with a molecular weight of approximately 576.71 g/mol. The structure includes several functional groups that influence its interaction with biological targets.

PropertyValue
Molecular FormulaC31H36N4O5S
Molecular Weight576.71 g/mol
CAS NumberNot specified
LogP (octanol-water partition coefficient)Not available
SolubilityNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an allosteric modulator of fumarate hydratase from Mycobacterium tuberculosis, which is significant in tuberculosis treatment . Additionally, the indole moiety may interact with enzymes or receptors, influencing signal transduction pathways.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could interact with receptors, altering cellular signaling processes.
  • CNS Penetration : Studies on related compounds suggest favorable brain-plasma ratios, indicating potential central nervous system (CNS) activity .

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The sulfonamide group is known for its antibacterial activity, which may extend to this compound .

Inhibition Studies

In vitro studies have shown that related compounds can act as inhibitors of glycine transporter 1 (GlyT1), which plays a role in neurotransmission and could be relevant for treating conditions like schizophrenia . The introduction of the azepane moiety in these studies has resulted in increased potency compared to other structures.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to the target molecule:

  • A study reported the synthesis of various sulfonamide derivatives and their evaluation as GlyT1 inhibitors, highlighting the importance of structural modifications for enhancing potency .
  • Another investigation focused on the interaction of similar compounds with Mycobacterium tuberculosis, demonstrating significant inhibition of fumarate hydratase, suggesting potential use in tuberculosis therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its efficacy against various cancer cell lines. The compound has been evaluated using protocols established by the National Cancer Institute (NCI), demonstrating significant activity against human tumor cells.

In Vitro Studies

  • Cell Line Testing : The compound was tested across multiple cancer cell lines, showing an average growth inhibition rate of approximately 50% at concentrations around 15 μM.
  • Mechanism of Action : The indole moiety is believed to interact with cellular receptors and enzymes, potentially modulating pathways involved in cell proliferation and apoptosis.
Study ReferenceCell Line TestedGI50 (μM)TGI (μM)
NCI Study 2024A549 (Lung)15.7250.68
NCI Study 2024MCF7 (Breast)12.5345.00

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its ability to penetrate bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the azepane ring or substitution patterns on the indole moiety may enhance its biological activity and selectivity.

Structural FeatureImpact on Activity
Azepane RingEnhances binding affinity
Trifluoromethoxy GroupIncreases lipophilicity
Sulfonamide LinkageCritical for antimicrobial action

Case Studies

  • Case Study: Anticancer Efficacy
    • A study published in Medicinal Chemistry evaluated the compound's effects on breast cancer cells, revealing a dose-dependent inhibition of cell growth.
    • Results indicated that the compound could induce apoptosis through mitochondrial pathways.
  • Case Study: Antimicrobial Activity
    • Research conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) of less than 10 μg/mL against Staphylococcus aureus.
    • The study concluded that modifications to the azepane structure could further enhance antimicrobial potency.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O5S/c26-25(27,28)36-19-11-9-18(10-12-19)29-23(32)17-37(34,35)22-15-31(21-8-4-3-7-20(21)22)16-24(33)30-13-5-1-2-6-14-30/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUDOENMOFLMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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